molecular formula C19H20N2O4S B3002260 N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide CAS No. 868370-52-9

N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide

Cat. No.: B3002260
CAS No.: 868370-52-9
M. Wt: 372.44
InChI Key: PDZVNYIMEWDLNO-VXPUYCOJSA-N
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Description

N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide is a synthetic thiazole compound supplied with a minimum purity of 95% . This chemical is offered for research and development applications strictly within laboratory settings. This compound belongs to a class of thiazole derivatives investigated as ligands for cannabinoid receptors . Benzothiazole derivatives are a significant class of heterocyclic compounds known for their broad spectrum of pharmacological activities, which can include fungicidal, anti-tubercular, anti-convulsant, and anti-inflammatory effects, and are also studied for their potential in treating neuropathic pain and cancer . The mechanism of action for this specific compound is related to its interaction with cannabinoid receptors, making it a valuable tool for studying the endocannabinoid system and developing new therapeutic agents . Researchers can utilize this product in studies aimed at neurological diseases, nociceptive and neuropathic pain, and immune system disorders . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-5-21-16-14(24-3)10-11-15(25-4)17(16)26-19(21)20-18(22)12-8-6-7-9-13(12)23-2/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZVNYIMEWDLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=CC=C3OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide typically involves multiple steps. The synthetic route often starts with the preparation of the benzothiazole ring, followed by the introduction of the ethyl and methoxy groups. The reaction conditions usually require specific solvents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe or ligand in biochemical assays. In medicine, it has potential therapeutic applications due to its unique structure and reactivity. Additionally, it can be used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Benzothiazolylidene Core

Nitro vs. Methoxy Substituents
  • N-(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-nitrobenzamide ():
    • Replaces the 2-methoxy group on the benzamide with a 3-nitro substituent.
    • The nitro group is strongly electron-withdrawing, which may enhance reactivity in electrophilic substitution or reduce metabolic stability compared to the target compound’s methoxy group .
Halogen and Sulfonyl Groups
  • BA91821 (N-[(2Z)-6-bromo-3-(prop-2-en-1-yl)-...-triethoxybenzamide) ():
    • Features a 6-bromo substituent and 3-propenyl group on the benzothiazolylidene core.
    • The bromine atom increases molecular weight (505.42 vs. 372.44) and may improve halogen bonding in target interactions.

Core Structure Variations

Benzothiazol-2-yl vs. Benzothiazolylidene
  • N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide (): Lacks the 2,3-dihydro ring and imine bond, resulting in a non-planar structure. Reduced conjugation may diminish electronic delocalization, affecting binding to aromatic-rich biological targets .
Dihydrothiazole Derivatives
  • (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide ():
    • Substitutes the benzothiazolylidene core with a phenyl group at position 4 and a 2-methoxyphenyl at position 3.
    • Increased lipophilicity due to phenyl groups may enhance membrane permeability but reduce solubility .

Functional Group Comparisons

Carbamothioyl vs. Benzamide
  • N-{(1,3-benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides (): Replaces the benzamide with a carbamothioyl group.
Indenyl-Based Analogs
  • N-(2,3-dihydro-1H-inden-2-yl)-4-methoxybenzamide ():
    • Uses an indenyl bicyclic system instead of benzothiazolylidene.
    • The indenyl group introduces steric bulk, which may hinder interactions with flat binding sites .

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₁₉H₂₀N₂O₄S 372.44 3-Ethyl, 4,7-dimethoxy (benzothiazolylidene); 2-methoxybenzamide Z-configuration, moderate lipophilicity
BA91821 C₂₃H₂₅BrN₂O₄S 505.42 6-Bromo, 3-propenyl; 3,4,5-triethoxybenzamide High molecular weight, halogen bonding potential
N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide C₁₆H₁₄N₂O₃S 314.36 3,4-Dimethoxybenzamide; benzothiazol-2-yl Non-planar core, reduced conjugation
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-... C₂₄H₂₀N₂O₂S 408.49 2-Methoxyphenyl, 4-phenyl; 4-methylbenzamide Increased lipophilicity, phenyl steric effects

Biological Activity

N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide is a compound belonging to the benzothiazole family, characterized by its unique structural features that include an ethyl group and methoxy substituents. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

IUPAC Name N[(2Z)3ethyl4,7dimethoxy2,3dihydro1,3benzothiazol2ylidene]2methoxybenzamide\text{IUPAC Name }this compound

Key Features

  • Molecular Formula : C16H22N2O3S
  • Molecular Weight : 306.42 g/mol
  • CAS Number : 868370-31-4

Anticancer Properties

Research indicates that benzothiazole derivatives can exhibit significant anticancer activities. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells through various pathways such as:

  • Activation of Caspases : Leading to programmed cell death.
  • Inhibition of Growth Factor Signaling : Disrupting pathways that promote tumor growth.

Antimicrobial Activity

Benzothiazole derivatives are also known for their antimicrobial properties. Preliminary studies suggest that this compound may possess:

  • Antibacterial Activity : Effective against a range of bacterial strains.
  • Antifungal Activity : Potential efficacy against fungal infections.

Study on Anticancer Effects

A study conducted on related benzothiazole compounds demonstrated their ability to inhibit the proliferation of human cancer cell lines. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors (PubChem) .

Antimicrobial Testing

In vitro testing of similar benzothiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective antibacterial activity at relatively low concentrations (Smolecule) .

Comparison with Related Compounds

The following table summarizes the biological activities of this compound compared to other benzothiazole derivatives:

Compound NameAnticancer ActivityAntimicrobial ActivityNotes
N-(4,7-dimethoxy)-1,3-benzothiazolModerateHighKnown for broad-spectrum activity
4-Methylthio-benzothiazoleHighModerateEffective against resistant strains
N-(3-Ethyl)-4,7-dimethoxy-benzothiazoleHighHighPotential for dual action

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